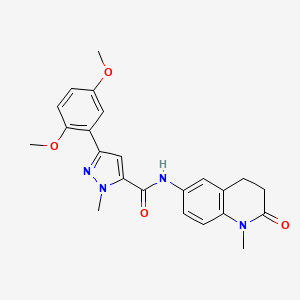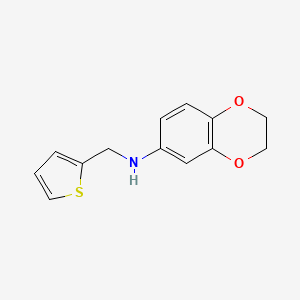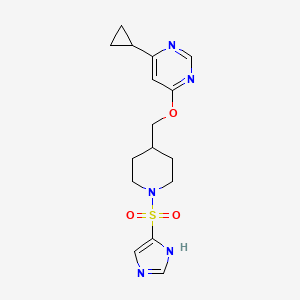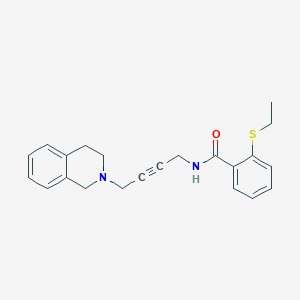![molecular formula C17H21NO4 B2708751 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223891-24-4](/img/structure/B2708751.png)
2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.35 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and solubility. For “this compound”, the molecular weight is known to be 303.35 . Other specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One study focused on the synthesis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands, demonstrating the compound's role in forming complex metal-ligand assemblies. These complexes, involving derivatives of 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol, exhibit interesting electronic and structural properties, making them relevant for materials science research and potential catalytic applications (Mondal et al., 2005).
Thermodynamic Properties
Another area of application is the study of thermodynamic properties of methoxyphenols and their derivatives, including dimethoxybenzenes. These compounds, closely related to this compound, are analyzed for their ability to form strong intermolecular and intramolecular hydrogen bonds. Such properties are crucial for understanding the compound's behavior in various solvents and conditions, impacting its use in synthetic chemistry and materials science (Varfolomeev et al., 2010).
Radical Species Stabilization
Research into diphenoxido-bridged Co(II) and Zn(II) complexes of tripodal N2O2 ligands, which include structural motifs similar to this compound, reveals the stabilization of metal-coordinated phenoxyl radical species. This finding is significant for developing new antioxidant compounds and studying the redox chemistry of phenolic compounds in biological systems (Mukherjee et al., 2010).
Antioxidant and Biological Activity
Studies on dibenzyl bromophenols from brown algae, which share structural similarities with this compound, show potential biological activities, including selective cytotoxicity against human cancer cell lines. Such research underscores the compound's relevance in developing new therapeutics and understanding the biological activity of phenolic compounds (Xu et al., 2004).
Enzymatic Activity and Degradation
In the field of environmental science, research on enzymes capable of degrading aromatic compounds, such as 2-aminophenol 1,6-dioxygenase, provides insights into the biodegradation pathways of phenolic compounds. Understanding the enzymatic activity related to compounds like this compound can lead to improved methods for pollutant degradation and environmental remediation (Lendenmann & Spain, 1996).
Safety and Hazards
The safety and hazards associated with “2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol” are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures, even if specific hazards are not known. Always refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information.
Eigenschaften
IUPAC Name |
2-[[(2,4-dimethoxyphenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-14-8-7-12(16(9-14)22-3)10-18-11-13-5-4-6-15(21-2)17(13)19/h4-9,18-19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFDFFVCSUZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C(=CC=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2708675.png)
![N-[4-[3-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2708676.png)

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2708680.png)



![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)
